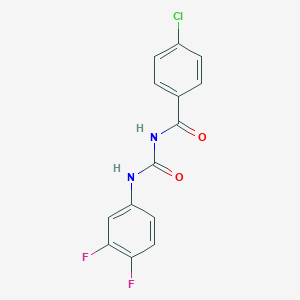![molecular formula C24H20F3N5O2S B284277 2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide](/img/structure/B284277.png)
2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide is a novel compound that has recently gained attention in scientific research. This compound is a potential drug candidate for the treatment of various diseases due to its unique chemical structure and promising biological activities.
Mecanismo De Acción
The mechanism of action of 2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide is not fully understood. However, it has been suggested that this compound exerts its biological activities by inhibiting various enzymes and signaling pathways involved in cancer cell proliferation, inflammation, and neurodegeneration. Further studies are required to elucidate the precise mechanism of action of this compound.
Biochemical and Physiological Effects
2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide has been shown to have several biochemical and physiological effects. It has been reported to induce apoptosis and cell cycle arrest in cancer cells. Moreover, it has been shown to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines in animal models of inflammation. Additionally, this compound has been reported to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide in lab experiments include its unique chemical structure, potent biological activities, and potential therapeutic applications. However, the limitations of using this compound in lab experiments include its moderate yield, limited availability, and lack of comprehensive toxicity studies.
Direcciones Futuras
There are several future directions for the scientific research of 2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide. Firstly, further optimization of the synthesis method is required for large-scale production of this compound. Secondly, more studies are needed to elucidate the precise mechanism of action of this compound. Thirdly, comprehensive toxicity studies are required to evaluate the safety profile of this compound. Fourthly, more preclinical and clinical studies are needed to evaluate the therapeutic potential of this compound in various diseases. Finally, the development of analogs and derivatives of this compound may lead to the discovery of more potent and selective drug candidates.
Conclusion
2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide is a novel compound that has shown promising biological activities in various scientific research applications. Its unique chemical structure and potential therapeutic applications make it a promising drug candidate for the treatment of various diseases. However, further studies are required to elucidate its precise mechanism of action, evaluate its safety profile, and assess its therapeutic potential in preclinical and clinical studies.
Métodos De Síntesis
The synthesis of 2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide involves several steps. The first step is the synthesis of 4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinethiol by reacting 4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinamine with carbon disulfide. The second step is the synthesis of 2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide by reacting 4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinethiol with 3-methyl-1-phenyl-1H-pyrazol-5-amine and chloroacetyl chloride. The yield of this compound is moderate, and further optimization of the synthesis method is required for large-scale production.
Aplicaciones Científicas De Investigación
2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide has shown promising biological activities in various scientific research applications. It has been reported to exhibit potent inhibitory activity against several cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been shown to have anti-inflammatory and analgesic effects in animal models. Moreover, it has been reported to have potential therapeutic effects in neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
Fórmula molecular |
C24H20F3N5O2S |
|---|---|
Peso molecular |
499.5 g/mol |
Nombre IUPAC |
2-[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-N-(5-methyl-2-phenylpyrazol-3-yl)acetamide |
InChI |
InChI=1S/C24H20F3N5O2S/c1-15-12-21(32(31-15)17-6-4-3-5-7-17)30-22(33)14-35-23-28-19(13-20(29-23)24(25,26)27)16-8-10-18(34-2)11-9-16/h3-13H,14H2,1-2H3,(H,30,33) |
Clave InChI |
AQKOXSMQBYCLFU-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1)NC(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)OC)C4=CC=CC=C4 |
SMILES canónico |
CC1=NN(C(=C1)NC(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)OC)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[(benzoylamino)carbonyl]amino}-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B284195.png)






![2,2-dimethyl-N-{3-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]propyl}propanamide](/img/structure/B284219.png)
![2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]ethyl 3-methylphenyl ether](/img/structure/B284223.png)
![4-[1-(2-methylbutyl)-1H-benzimidazol-2-yl]-1-phenylpyrrolidin-2-one](/img/structure/B284224.png)
![N-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-2-phenoxyacetamide](/img/structure/B284225.png)
![N-[2-(1-benzyl-1H-benzimidazol-2-yl)ethyl]-2-phenoxyacetamide](/img/structure/B284227.png)
![N-(3-chloro-2-methylphenyl)-4-[2-(4-fluoroanilino)-2-oxoethoxy]benzamide](/img/structure/B284228.png)
![4-[2-(benzylamino)-2-oxoethoxy]-N-(3-chloro-2-methylphenyl)benzamide](/img/structure/B284229.png)